molecular formula C15H15ClN2O3S B4245492 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide

5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide

Cat. No.: B4245492
M. Wt: 338.8 g/mol
InChI Key: PGWQYMOHMZKQAH-UHFFFAOYSA-N
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Description

5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide. Finally, the sulfonamide is coupled with 2-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro-methylphenyl group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methylbenzoic acid
  • 5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methylbenzyl alcohol

Uniqueness

Compared to similar compounds, 5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide has unique structural features that enhance its stability and reactivity. The presence of both the sulfonyl and benzamide groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(3-chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-9-6-7-11(8-12(9)15(17)19)22(20,21)18-14-5-3-4-13(16)10(14)2/h3-8,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWQYMOHMZKQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
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5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
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5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
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5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
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5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide
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5-[(3-Chloro-2-methylphenyl)sulfamoyl]-2-methylbenzamide

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